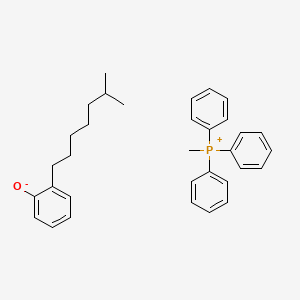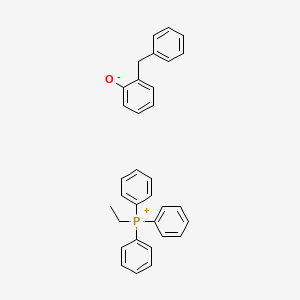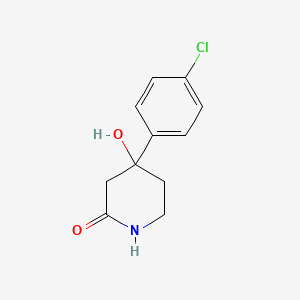
4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by the presence of a chlorophenyl group attached to a hydroxypiperidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with piperidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(4-Chlorophenyl)-4-oxopiperidin-2-one.
Reduction: Formation of 4-(4-Chlorophenyl)-4-hydroxypiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A closely related compound with similar structural features.
4-Chlorophenol: Shares the chlorophenyl group but lacks the piperidinone ring.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but has a different core structure.
Uniqueness
4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one is unique due to the combination of the chlorophenyl group and the hydroxypiperidinone ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Propriétés
Numéro CAS |
93839-13-5 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)5-6-13-10(14)7-11/h1-4,15H,5-7H2,(H,13,14) |
Clé InChI |
FOZDUEGEXJAZGP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC1(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




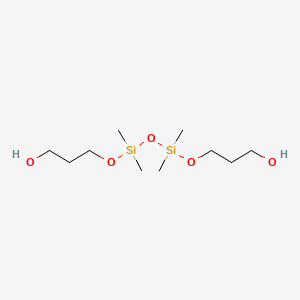
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
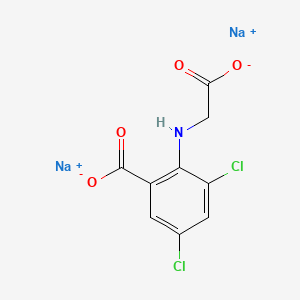

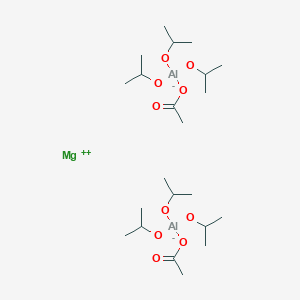
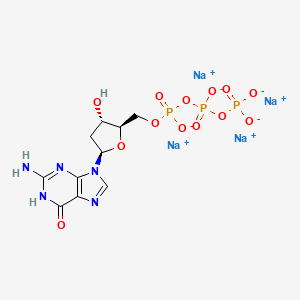
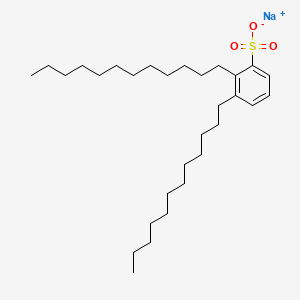
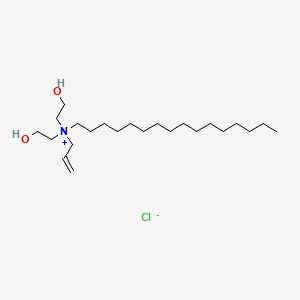
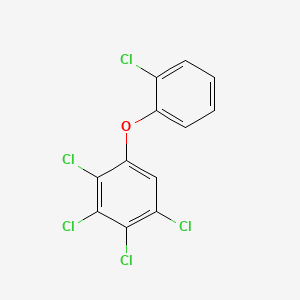
![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
